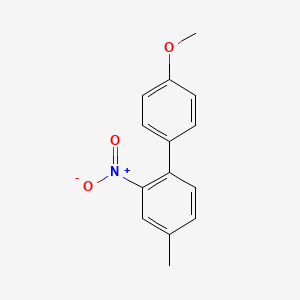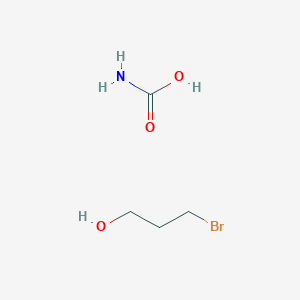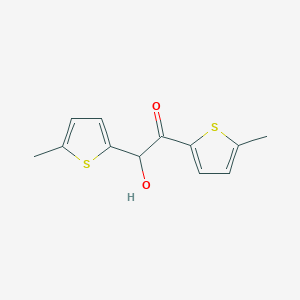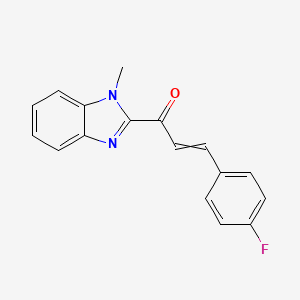
Hexadecyl 2,3,3-trichloroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C19H35Cl3O2. It is a type of ester formed from hexadecanol and 2,3,3-trichloroprop-2-enoic acid. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecyl 2,3,3-trichloroprop-2-enoate can be synthesized through an esterification reaction between hexadecanol and 2,3,3-trichloroprop-2-enoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions may vary, but a common method involves refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,3,3-trichloroprop-2-enoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Hexadecanol and 2,3,3-trichloroprop-2-enoic acid.
Reduction: Hexadecyl alcohol.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexadecyl 2,3,3-trichloroprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the hexadecyl group into various molecules.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of hexadecyl 2,3,3-trichloroprop-2-enoate involves its interaction with molecular targets through its ester and trichloroprop-2-enoate moieties. The ester group can undergo hydrolysis, releasing hexadecanol and 2,3,3-trichloroprop-2-enoic acid, which may interact with cellular components. The trichloroprop-2-enoate moiety can participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Hexadecyl 2,3,3-trichloroprop-2-enoate can be compared with similar compounds such as:
Hexadecyl acrylate: Similar ester structure but with an acrylate group instead of a trichloroprop-2-enoate group.
Hexadecyl prop-2-enoate: Similar ester structure but without the chlorine atoms.
Hexadecyl 2,3-dichloroprop-2-enoate: Similar structure but with two chlorine atoms instead of three.
Uniqueness
The presence of three chlorine atoms in this compound makes it unique compared to its analogs, potentially imparting distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
654646-25-0 |
|---|---|
Formule moléculaire |
C19H33Cl3O2 |
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
hexadecyl 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C19H33Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-19(23)17(20)18(21)22/h2-16H2,1H3 |
Clé InChI |
NXRCJEGFHOVVFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




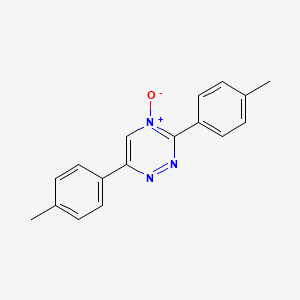
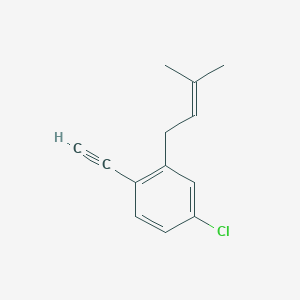
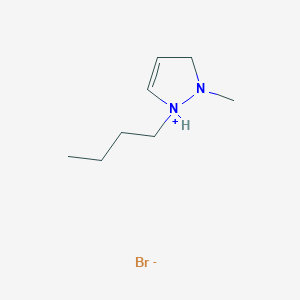
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)



